

Experimental Data on Nitrovin Mutagenicity

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Compound Focus: Nitrovin

CAS No.: 804-36-4

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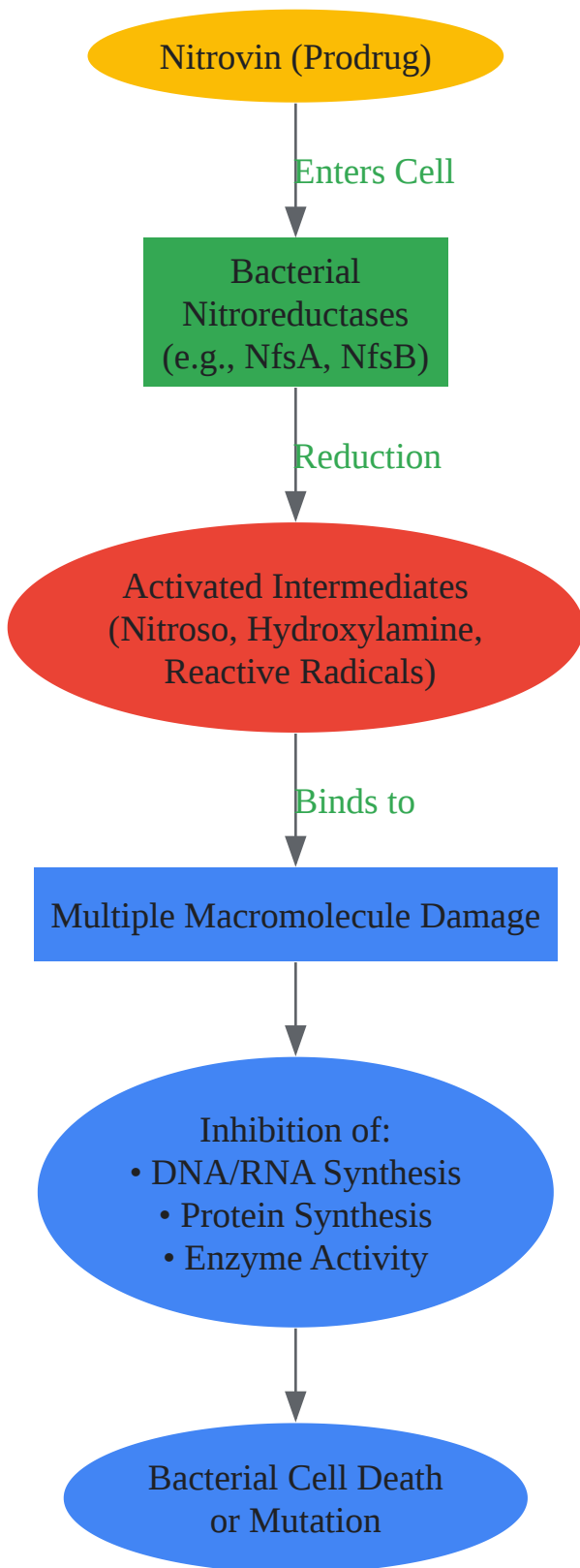
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Aspect	Details
Mutagenic Activity	Directly mutagenic in <i>Salmonella typhimurium</i> strains TA98 and TA100 without requiring metabolic activation [1].
Effective Dosage	0.1 to 2.5 µg per plate (equivalent to 0.09–2.3 µM) [1].
Effect of Metabolic Activation	Addition of a rat-liver homogenate (S9 mix) reduced the mutation rates [1].
Bacterial Growth Inhibition	Inhibited growth in suspension cultures at concentrations above 0.09 µM [1].
DNA Damage	Induces DNA damage in bacteria [2].
Carcinogenicity Evaluation	The IARC evaluation found the available experimental data on carcinogenicity inadequate for assessment [2].

Mechanism of Action & Protocol Insights

While the search results do not provide a detailed, step-by-step protocol for **Nitrovin** mutation induction, the mechanism of action for nitrofuran antibiotics is described, which applies to **Nitrovin**.

Nitrofurans compounds like **Nitrovin** are **prodrugs** [3] [4]. They require activation inside the bacterial cell to exert their effects. The generally accepted mechanism involves the following steps, which can guide experimental design:



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Based on this mechanism and the data from the studies, key elements of a mutagenicity assay for **Nitrovin** would include:

- **Test System:** The **Ames Test** (also known as the bacterial reverse mutation assay) using *Salmonella typhimurium* strains TA98 and TA100, as directly demonstrated in the literature [1].
- **Metabolic Activation:** The assay should be performed both **with and without** a metabolic activation system (e.g., S9 fraction from rat liver). Notably, **Nitrovin's** mutagenicity is direct and is actually reduced by metabolic activation [1].
- **Endpoint Measurement:** The number of revertant colonies (mutations) per plate is counted and compared to the control to determine a positive mutagenic response [1].

Interpretation & Further Research

The data indicates that **Nitrovin** is a direct-acting bacterial mutagen. Its activation leads to reactive intermediates that cause extensive cellular damage. The reduction in mutagenicity with an S9 mix suggests that mammalian metabolic systems may detoxify the compound, though this does not preclude other potential risks [1].

It is important to note that the most relevant studies on **Nitrovin's** mutagenicity were published in **1977**, and the IARC evaluation is from **1983** [1] [2]. The compound's use as a growth promoter has been controversial and restricted in many regions, which may explain the lack of recent primary research.

For contemporary experimental protocols, consulting official guidelines for the Ames Test (e.g., from the OECD) would be advisable. Furthermore, studying the mechanisms and experimental data for the related drug **Nitrofurantoin** may provide valuable, transferable insights, as research on it is more current [3] [5].

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